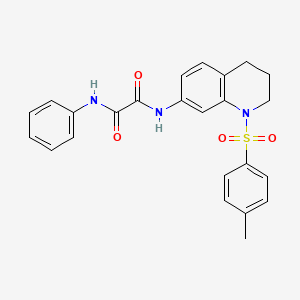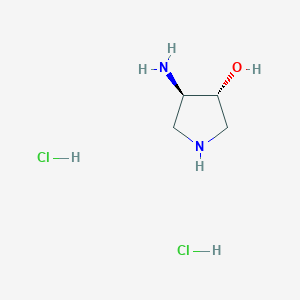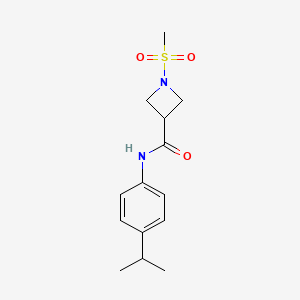
N-(4-isopropylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, also known as AZD-9496, is a selective estrogen receptor downregulator (SERD) that has been developed for the treatment of hormone receptor-positive breast cancer. SERDs are a class of drugs that work by binding to the estrogen receptor and inducing its degradation, thereby preventing the receptor from promoting the growth and survival of cancer cells.
Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
One significant application of N-(4-isopropylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide and related compounds is in the field of synthesis and polymer research. For instance, the research on the synthesis of arylsulfonamides and azetidine-2,4-diones via multicomponent reactions highlights the dynamic behavior of these compounds in solution and the potential of azetidine-2,4-diones in generating a variety of derivatives, indicating a versatile role in chemical synthesis (Alizadeh & Rezvanian, 2008). Additionally, the activated monomer polymerization of N-Sulfonylazetidine details the formation of novel polymers with the incorporation of sulfonyl groups into the polymer backbone, showcasing the potential of such compounds in creating new polymer structures with unique properties (Reisman et al., 2020).
Chemical Synthesis and Characterization
Research into the synthesis and characterization of various derivatives of azetidine compounds provides insight into their versatility and potential for various applications. For instance, the synthesis and characterization of polyamides and poly(amide-imide)s derived from specific compounds involve a complex process of poly-condensation and demonstrate the compounds' adaptability in creating materials with desirable properties like high glass transition temperatures and stability in polar solvents (Saxena et al., 2003).
Anticancer and Antioxidant Activities
Another exciting area of application for these compounds is in the medical field, specifically related to anticancer and antioxidant activities. A study on the anticancer, antioxidant activities, and DNA affinity of novel monocationic bithiophenes and analogues demonstrates the potential of certain derivatives in acting against specific cancer cell lines and exhibiting significant antioxidant abilities (Ismail et al., 2014).
Photoremovable Groups in Chemistry and Biology
Furthermore, the practical and scalable synthesis of 7-Azetidin-1-yl-4-(hydroxymethyl)coumarin presents an improved photoremovable group widely employed in chemistry and biology. This suggests that the compound and its derivatives could be essential in developing light-sensitive protective groups for various applications (Bassolino et al., 2017).
Propiedades
IUPAC Name |
1-methylsulfonyl-N-(4-propan-2-ylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10(2)11-4-6-13(7-5-11)15-14(17)12-8-16(9-12)20(3,18)19/h4-7,10,12H,8-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSFNSBVRCPMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


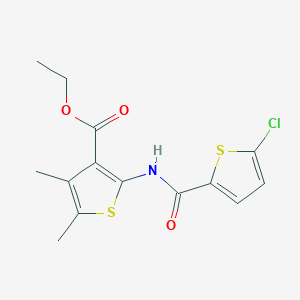
![ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2641218.png)
![2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2641219.png)
![2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2641222.png)
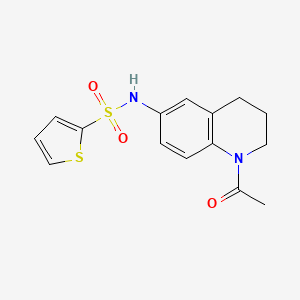
![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-phenylpropanamide](/img/structure/B2641226.png)
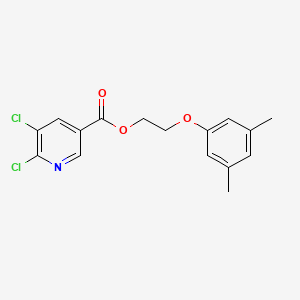
![5-(3-fluoro-4-methylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2641231.png)
![Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B2641232.png)
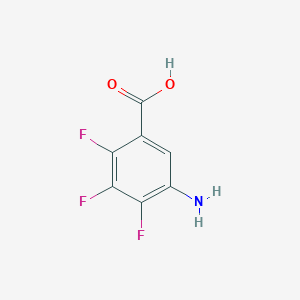
![8-(4-ethoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2641234.png)
